molecular formula C6H9F3O2 B13589421 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one

1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one

Cat. No.: B13589421
M. Wt: 170.13 g/mol
InChI Key: LEEIOCCVWXCEFL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms attached to a central carbon atom, making it a trifluoromethyl ketone. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or the stabilization of protein structures. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-propan-2-yloxypropan-2-one

InChI

InChI=1S/C6H9F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

LEEIOCCVWXCEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)C(F)(F)F

Origin of Product

United States

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